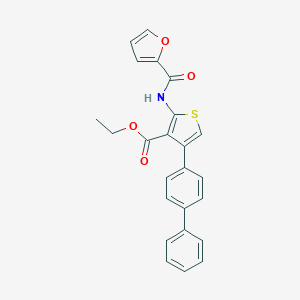![molecular formula C19H19NO3S B378380 ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-83-5](/img/structure/B378380.png)
ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CCT018159, is a novel compound that has gained considerable attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the inhibition of a protein kinase called casein kinase 1 epsilon (CK1ε). CK1ε is involved in various cellular processes, including cell division and DNA repair. Inhibition of CK1ε by this compound results in the activation of the tumor suppressor protein p53, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. In inflammatory cells, this compound inhibits the production of inflammatory cytokines, resulting in the reduction of inflammation. This compound has also been shown to have a neuroprotective effect by inhibiting the aggregation of tau protein, which is involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical studies and has shown promising results in the treatment of various diseases. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For the study of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include the development of more potent and selective inhibitors, investigation of its potential therapeutic applications in other diseases, and the development of more effective delivery systems.
Synthesemethoden
The synthesis of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-bromo-1-(cinnamoylamino)-4,5-dihydro-1H-cyclopenta[b]thiophene-3-carboxylic acid with ethyl alcohol in the presence of a base such as potassium hydroxide. This results in the formation of this compound. The final product is obtained by purifying the crude product using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and anti-cancer properties. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potent anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZUTZAYEOUVEA-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-8-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378298.png)
![4-(benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B378299.png)
![3-(2-Chloro-7-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378301.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B378303.png)
![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378304.png)
![3-(2-Chloro-6-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378305.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B378307.png)
![5-(4-Bromo-phenyl)-2-p-tolyl-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378309.png)
![3-(2-Chloro-7-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378311.png)
![2-[(3-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B378312.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B378314.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B378317.png)
